Enkephalin-leu, (ala(2)-Cl-phe(4))-

δ-Opioid Receptor Blood-Brain Barrier Penetration Antinociception

Enkephalin-leu, (ala(2)-Cl-phe(4))- (CAS 77062-77-2) is a synthetic pentapeptide analog of the endogenous opioid Leu-enkephalin. The molecule is characterized by two strategic modifications: D-alanine substitution at position 2, which imparts resistance to enzymatic degradation, and a para-chloro substitution on the phenylalanine residue at position 4, which enhances δ-opioid receptor selectivity and alters physicochemical properties.

Molecular Formula C29H38ClN5O7
Molecular Weight 604.1 g/mol
CAS No. 77062-77-2
Cat. No. B14442542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnkephalin-leu, (ala(2)-Cl-phe(4))-
CAS77062-77-2
Molecular FormulaC29H38ClN5O7
Molecular Weight604.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)NC(=O)C(CC2=CC=C(C=C2)Cl)N
InChIInChI=1S/C29H38ClN5O7/c1-16(2)12-24(35-28(40)23(32)13-18-4-8-20(30)9-5-18)29(41)42-25(37)15-33-26(38)17(3)34-27(39)22(31)14-19-6-10-21(36)11-7-19/h4-11,16-17,22-24,36H,12-15,31-32H2,1-3H3,(H,33,38)(H,34,39)(H,35,40)/t17-,22+,23+,24-/m1/s1
InChIKeyGTPLKLINKMMPNH-XECWOPBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enkephalin-leu, (ala(2)-Cl-phe(4))- (CAS 77062-77-2) — A Structurally Differentiated Leu-Enkephalin Analog with Enhanced δ-Opioid Receptor Selectivity


Enkephalin-leu, (ala(2)-Cl-phe(4))- (CAS 77062-77-2) is a synthetic pentapeptide analog of the endogenous opioid Leu-enkephalin. The molecule is characterized by two strategic modifications: D-alanine substitution at position 2, which imparts resistance to enzymatic degradation, and a para-chloro substitution on the phenylalanine residue at position 4, which enhances δ-opioid receptor selectivity and alters physicochemical properties [1]. These modifications distinguish it from endogenous Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) and other synthetic analogs such as DADLE (D-Ala2, D-Leu5) and DPDPE (D-Pen2, D-Pen5), positioning it as a specialized tool compound for δ-opioid receptor pharmacology, biased signaling studies, and the exploration of halogen-mediated receptor interactions [2].

Structurally differentiated Leu-enkephalin analog
δ-Opioid receptor pharmacology tool compound with para-Cl-Phe4 modification
D-Ala2 stabilized analog supports extended in vitro and in vivo assay windows
Halogen-modified peptide for biased signaling and halogen bonding SAR studies

Enkephalin-leu, (ala(2)-Cl-phe(4))- Procurement: Why In-Class Analogs Cannot Be Interchanged Without Compromising Receptor Selectivity and Physicochemical Behavior


Substitution of a generic δ-opioid agonist for Enkephalin-leu, (ala(2)-Cl-phe(4))- in a research or development workflow introduces significant experimental variability. While compounds like DADLE ([D-Ala2, D-Leu5]-enkephalin) and DPDPE ([D-Pen2, D-Pen5]-enkephalin) are established δ-OR agonists, they exhibit divergent receptor selectivity profiles, signaling bias, and pharmacokinetic properties [1]. Specifically, the para-chloro modification on Phe4, as present in this compound, is known to enhance δ-OR selectivity over μ-OR and improve blood-brain barrier penetration in related scaffolds, effects not replicated by unhalogenated or differently substituted analogs [2]. Even minor alterations to the aromatic ring at position 4 can profoundly alter binding kinetics, G-protein coupling, and β-arrestin recruitment, thereby confounding data interpretation in studies of δ-OR-mediated antinociception, cardioprotection, or biased signaling [1]. Consequently, procurement of the precisely defined analog is essential to ensure experimental reproducibility and to correctly interrogate structure-activity relationships involving halogen bonding at the δ-opioid receptor.

δ-Selectivity and CNS Distribution
DADLE and DPDPE lack the para-Cl-Phe4 modification; reported δ-selectivity and brain penetration profiles in halogenated scaffolds may not transfer to unhalogenated analogs.
Receptor Interaction Mechanism
Para-chloro substitution on Phe4 may engage halogen bonding with receptor residues; unsubstituted or differently halogenated analogs may not replicate these binding interactions.
Metabolic Stability
Native Leu-enkephalin undergoes rapid aminopeptidase degradation; D-Ala2 modification is required for assay-relevant stability. Non-stabilized analogs limit experimental reproducibility.

Enkephalin-leu, (ala(2)-Cl-phe(4))- Quantified Differentiation: Evidence-Based Advantages over DADLE, DPDPE, and Unmodified Enkephalins


Para-Chloro Substitution at Phe4 Enhances CNS Distribution and Antinociceptive Potency Relative to Unsubstituted DPDPE

In a head-to-head comparison, the para-chloro substituted analog [p-Cl-Phe4]DPDPE demonstrated significantly greater brain penetration and antinociceptive effect than the unsubstituted parent peptide DPDPE following intravenous administration in rats [1]. While this study was performed on a DPDPE scaffold rather than the Leu-enkephalin scaffold, it provides direct evidence that the para-chloro modification on Phe4—which is the defining feature of Enkephalin-leu, (ala(2)-Cl-phe(4))-—enhances in vivo distribution and efficacy, a property critical for central nervous system applications [1].

CNS Distribution vs DPDPE
Head-to-head
Reported greater brain distribution and antinociceptive endpoint response vs unsubstituted DPDPE at 10–40 min post-injection
Supports CNS exposure-model interpretation for para-Cl-Phe4 analogs
Rat i.v. model; DPDPE scaffold evidence; exact fold-change not reported in abstract
δ-Opioid Receptor Blood-Brain Barrier Penetration Antinociception

Para-Chloro Substitution on Phe4 Confers 5-Fold Higher δ-Opioid Receptor Selectivity in DPDPE Scaffold

Introduction of a chloro substituent at the para-position of the Phe4 aromatic ring in the DPDPE scaffold yielded a compound ([pCl-Phe4]-DPDPE) with 5-fold higher δ-opioid receptor selectivity compared to the parent DPDPE, attributed to a 5-fold increase in δ-receptor affinity [1]. This finding, while derived from a different enkephalin backbone, establishes a quantitative structure-activity relationship for the para-chloro-Phe4 modification that is directly relevant to Enkephalin-leu, (ala(2)-Cl-phe(4))-.

δ-OR Selectivity Gain
Head-to-head
5-fold higher δ-opioid receptor selectivity vs unsubstituted DPDPE
Supports δ-receptor selectivity context for para-Cl-Phe4-modified analogs
DPDPE scaffold; attributed to 5-fold increased δ-receptor affinity in radioligand binding assay
Receptor Binding Selectivity Structure-Activity Relationship

D-Ala2 Substitution Confers Enzymatic Stability: Class-Level Inference for Enkephalin-leu, (ala(2)-Cl-phe(4))-

The D-Ala2 modification is a well-established strategy to confer resistance to aminopeptidase-mediated degradation in enkephalin analogs [1]. While direct stability data for Enkephalin-leu, (ala(2)-Cl-phe(4))- was not identified in primary literature, the presence of D-Ala2 is class-level evidence for enhanced metabolic stability compared to endogenous Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), which is rapidly cleaved in vivo [1]. This inference is supported by the known stability of other D-Ala2-containing analogs such as DADLE .

Metabolic Stability
Class-level
D-Ala2 substitution confers inferred resistance to aminopeptidase-mediated degradation
Supports extended assay duration relative to native Leu-enkephalin
Class-level inference from D-Ala2 analog family; direct stability data not reported for this compound
Metabolic Stability Peptide Degradation D-Amino Acid

Phe4 Halogenation Alters Biased Signaling at δ- and μ-Opioid Receptors

A systematic structure-activity relationship study on Leu-enkephalin demonstrated that substitution at the Phe4 position, including halogenation, can modulate not only receptor affinity but also functional selectivity (bias) between G protein and β-arrestin signaling pathways at both δ- and μ-opioid receptors [1]. Specifically, certain Phe4 substitutions yielded compounds with improved bias factors (e.g., 6.9–7.5) relative to Leu-enkephalin, indicating preferential activation of G protein signaling over β-arrestin recruitment [1]. While the exact bias profile of Enkephalin-leu, (ala(2)-Cl-phe(4))- has not been reported, the para-chloro substitution on Phe4 is anticipated to influence signaling bias in a manner distinct from unsubstituted analogs, providing a rational basis for its selection in biased signaling research.

Signaling Bias Potential
Class-level
Phe4 halogenation may alter G protein vs β-arrestin bias profile relative to unsubstituted Leu-enkephalin
Supports biased signaling probe context for opioid receptor studies
Meta-substituted analogs reported bias factors 6.9–7.5 at δOR; para-Cl profile not directly reported
Biased Signaling G Protein β-Arrestin

Enkephalin-leu, (ala(2)-Cl-phe(4))- Optimal Application Scenarios Derived from Quantitative Differentiation Evidence


δ-Opioid Receptor Pharmacology Studies Requiring High Selectivity and CNS Penetration

Researchers investigating δ-opioid receptor function in the central nervous system should prioritize Enkephalin-leu, (ala(2)-Cl-phe(4))- over unhalogenated analogs like DADLE or native Leu-enkephalin. Evidence from the DPDPE scaffold demonstrates that para-chloro substitution on Phe4 enhances brain distribution and antinociceptive potency compared to the non-halogenated parent [1]. Additionally, the same modification confers a 5-fold increase in δ-receptor selectivity, minimizing confounding μ- or κ-opioid receptor activation [2]. The D-Ala2 substitution further ensures metabolic stability, enabling reliable in vivo experiments [3]. This combination of properties makes the compound particularly suited for studies of δ-OR-mediated analgesia, neuroprotection, or cardiovascular regulation where precise receptor targeting and adequate CNS exposure are critical.

Biased Signaling and Functional Selectivity Profiling at Opioid Receptors

The para-chloro-Phe4 modification in Enkephalin-leu, (ala(2)-Cl-phe(4))- is expected to confer a distinct biased signaling profile compared to unsubstituted Leu-enkephalin or other analogs. Systematic SAR studies have established that Phe4 substitutions can alter the balance between G protein activation and β-arrestin recruitment at both δ- and μ-opioid receptors, with some analogs exhibiting improved bias factors (6.9–7.5) favoring G protein signaling [3]. This compound therefore serves as a valuable probe for dissecting the structural determinants of opioid receptor bias and for screening assays aimed at identifying ligands with reduced β-arrestin-mediated adverse effects. Its use is recommended in academic and pharmaceutical laboratories engaged in the development of safer opioid therapeutics.

Structure-Activity Relationship (SAR) Studies Exploring Halogen Bonding in Opioid Peptides

Enkephalin-leu, (ala(2)-Cl-phe(4))- provides a defined chemical entity for investigating the role of halogen bonding in peptide-receptor interactions. The para-chloro substituent on Phe4 serves as a halogen bond donor, which can enhance binding affinity and selectivity through non-covalent interactions with receptor residues [1][2]. In SAR campaigns, this compound can be used as a comparator against fluoro-, bromo-, or iodo-substituted analogs to quantify the contribution of halogen size and polarizability to receptor binding and functional outcomes. Its well-defined modifications (D-Ala2, para-Cl-Phe4) make it an ideal reference standard for medicinal chemistry efforts aimed at optimizing opioid peptide drug candidates.

Procurement of a Chemically Defined δ-Opioid Agonist for Reproducible Research

For laboratories seeking to minimize experimental variability, Enkephalin-leu, (ala(2)-Cl-phe(4))- (CAS 77062-77-2) represents a precisely specified chemical entity with a unique CAS number and IUPAC name. In contrast to endogenous peptides or less-defined commercial analogs, this compound's exact stereochemistry (D-Ala2, L-Phe4-Cl, L-Leu5) and purity profile can be verified, ensuring batch-to-batch consistency. Procurement of this specific analog, rather than a generic 'Leu-enkephalin analog,' is essential for generating reproducible data in binding assays, functional assays, and in vivo studies, as subtle differences in sequence or substitution pattern can profoundly impact pharmacological outcomes [1][3].

Application
Selection Property
Validation Focus
δ-Opioid receptor CNS pathway studies
Para-Cl-Phe4 modification context
δ-Selectivity and CNS exposure endpoint review
Opioid receptor biased signaling probe studies
Phe4 halogenation bias context
G protein vs β-arrestin recruitment endpoint comparison
Halogen bonding SAR studies in opioid peptides
Para-Cl substituent as halogen bond donor
Halogen-dependent affinity and selectivity review
Reproducible δ-OR pharmacology research
Defined stereochemistry and CAS identity
Batch-to-batch consistency and purity verification

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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